molecular formula C16H14F3N5O2S B2998968 5-methyl-1-(5-methylthiazol-2-yl)-N-(2-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251576-37-0

5-methyl-1-(5-methylthiazol-2-yl)-N-(2-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2998968
CAS RN: 1251576-37-0
M. Wt: 397.38
InChI Key: IPUKREBEZZRWSU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a thiazole ring, a trifluoromethoxy group, and a carboxamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could potentially be synthesized from a compound like (5-methylthiazol-2-yl)methanol . The 1,2,3-triazole ring could be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The trifluoromethoxy group and the carboxamide group could be introduced in subsequent steps, although the exact methods would depend on the specific conditions and starting materials used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The electron-withdrawing nature of the trifluoromethoxy group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole ring is generally considered to be quite stable, but can participate in certain reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Antiviral Activities

  • A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). These compounds were prepared through a series of reactions, characterized by mass spectroscopy, NMR spectroscopy, IR, and X-ray analysis, showcasing a potential route for developing antiviral agents (Hebishy et al., 2020).

Copper-Catalyzed Synthesis of Oxazoles

  • Research on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization of functionalized enamides highlights a method for creating complex heterocyclic compounds. These processes facilitate the production of oxazoles with potential applications in medicinal chemistry and material science (Kumar et al., 2012).

Synthesis of Triazole-Based Scaffolds

  • Another study focused on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This method was developed to overcome the limitations of the Dimroth rearrangement, allowing for the preparation of peptidomimetics or biologically active compounds using this triazole scaffold. The work suggests a versatile approach to synthesizing compounds with potential therapeutic applications (Ferrini et al., 2015).

Future Directions

The potential applications of this compound would likely depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, where the ability to modulate the properties of a molecule by varying its functional groups is often used to optimize its biological activity .

properties

IUPAC Name

5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-9-7-21-15(27-9)24-10(2)13(22-23-24)14(25)20-8-11-5-3-4-6-12(11)26-16(17,18)19/h3-7H,8H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUKREBEZZRWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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